N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
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Description
N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide, also known as MPD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPD belongs to the class of pyrrolidine-based compounds, which have been extensively studied for their potential therapeutic applications. The compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide exhibits potent and selective antagonistic activity for the CB1 cannabinoid receptor. Through molecular orbital methods and conformational analysis, it contributes to the development of unified pharmacophore models for CB1 receptor ligands. These models help in understanding the steric binding interactions with the receptor, suggesting the molecule's N1 aromatic ring dominates the steric binding interaction, similar to cannabinoid agonists. This research enhances the understanding of cannabinoid receptor interactions, offering insights for therapeutic applications targeting these receptors (Shim et al., 2002).
Crystal Structure and Conformation Analysis
The molecule's crystal structure and molecular conformation have been studied, revealing insights into its potential as an antineoplastic agent. The analysis through X-ray and AM1 molecular orbital methods shows the molecule's conformation and interaction potentials, laying the groundwork for designing molecules with improved therapeutic profiles (Banerjee et al., 2002).
Synthesis and Pharmacological Activity
The synthesis and evaluation of N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide derivatives have been explored, showing significant anti-inflammatory and analgesic agents. This research demonstrates the molecule's utility as a foundation for developing new therapeutic agents with potential cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting its relevance in drug discovery for treating pain and inflammation (Abu‐Hashem et al., 2020).
Antiproliferative and Antihypertensive Effects
Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives of N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has shown strong antiarrhythmic and antihypertensive activities. These findings indicate the molecule's derivatives' potential for developing treatments targeting cardiovascular diseases, demonstrating the versatility of this compound in medicinal chemistry (Malawska et al., 2002).
properties
IUPAC Name |
1-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-26-15-4-2-3-14(10-15)22-11-13(9-16(22)23)20-18(25)21-7-5-12(6-8-21)17(19)24/h2-4,10,12-13H,5-9,11H2,1H3,(H2,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYXGLLFIFYOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide |
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